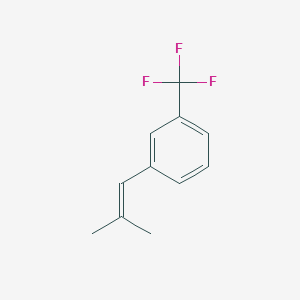
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-methyl-1-propenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-methyl-1-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Benzene, 1-(2-methyl-1-propenyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzene, 1-(2-methyl-1-propenyl)-3-chloro-: Substitution of the trifluoromethyl group with a chlorine atom, leading to variations in reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-3-methyl-: Presence of a methyl group instead of trifluoromethyl, affecting the compound’s stability and interactions.
Uniqueness: The presence of the trifluoromethyl group in Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
114498-66-7 |
|---|---|
分子式 |
C11H11F3 |
分子量 |
200.20 g/mol |
IUPAC 名称 |
1-(2-methylprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-7H,1-2H3 |
InChI 键 |
YJEMFCXAXFAFBS-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
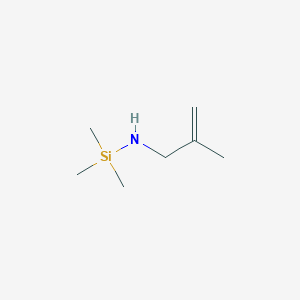
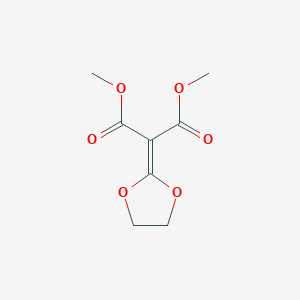

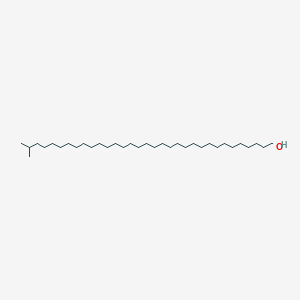

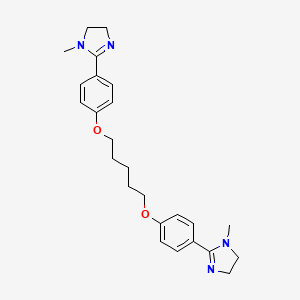
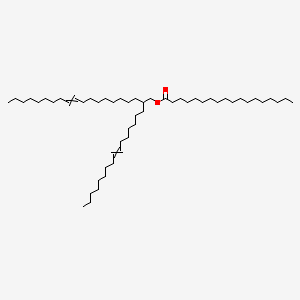
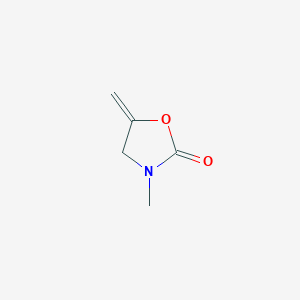


![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
